1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1-tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate features a piperidine ring substituted at the 1- and 4-positions with tert-butoxycarbonyl (Boc) and methyl ester groups, respectively. A 2-oxoethyl side chain is appended to the 4-position of the piperidine core (Figure 1). The stereochemical configuration arises from the tetrahedral geometry of the piperidine nitrogen and the planar arrangement of the carboxylate groups.
Key structural parameters :
| Feature | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₃NO₅ | |
| Molecular weight | 285.34 g/mol | |
| Piperidine ring conformation | Chair (N-Boc axial) | |
| Bond angles (C-N-C) | 109.5° (sp³ hybridization) |
The Boc group at N1 adopts an axial orientation to minimize steric hindrance with the methyl ester at C4. The 2-oxoethyl substituent introduces partial planarity at C4, influencing electronic delocalization within the piperidine ring.
X-ray Crystallographic Analysis of Piperidine Core Substituents
Single-crystal X-ray diffraction studies reveal precise spatial arrangements of substituents (Table 1). The piperidine ring exhibits slight puckering (q = 0.42 Å) due to steric interactions between the Boc group and 2-oxoethyl chain.
Table 1: Crystallographic data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=10.21 Å, b=14.83 Å, c=16.40 Å |
| β angle | 95.43° |
| Resolution | 0.84 Å |
| R-factor | 0.042 |
The tert-butyl group shows rotational disorder (occupancy ratio 0.6:0.4), while the methyl ester maintains coplanarity with the piperidine ring (torsion angle: 178.3°). Hydrogen bonding between the oxoethyl carbonyl (O2) and adjacent ester oxygen (O3) stabilizes the crystal lattice (distance: 2.89 Å).
Conformational Dynamics via NMR Spectroscopy
¹H and ¹³C NMR spectra (CDCl₃, 400 MHz) demonstrate dynamic behavior:
Key NMR observations :
| Signal (δ, ppm) | Assignment | Coupling (Hz) |
|---|---|---|
| 1.45 (s, 9H) | Boc methyl groups | - |
| 3.69 (s, 3H) | Methyl ester | - |
| 4.21 (dt, J=12.4, 4.1) | Piperidine H2/H6 | 12.4 (axial) |
| 9.72 (s, 1H) | Oxoethyl aldehyde | - |
Variable-temperature NMR (-40°C to +40°C) reveals restricted rotation of the Boc group (ΔG‡ = 9.3 kcal/mol). NOESY correlations confirm axial Boc orientation through nuclear Overhauser effects between tert-butyl protons and piperidine H3/H5.
Computational Modeling of Electronic Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
Table 2: Frontier molecular orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Piperidine π-system |
| LUMO | -1.84 | Oxoethyl carbonyl |
| HOMO-1 | -6.98 | Methyl ester carbonyl |
Electrostatic potential maps show charge polarization:
- Maximum negative potential (-0.32 e) at oxoethyl oxygen
- Positive charge accumulation (+0.18 e) at piperidine nitrogen
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJEIWZWPXTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730629 | |
| Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693824-61-2 | |
| Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate, with CAS number 693824-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.
- Molecular Formula : C₁₄H₂₃N₁O₅
- Molecular Weight : 285.34 g/mol
- Purity : Typically >98% (GC)
- Storage Conditions : Inert atmosphere, refrigerated under -20°C
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition) | 1.75 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by functionalization at the carbonyl positions. Specific methodologies may vary, but a common approach is the use of tert-butoxycarbonyl (Boc) protection followed by selective reactions to introduce the oxoethyl group.
Pharmacological Effects
Research indicates that derivatives of piperidine compounds often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Properties : Compounds similar to this structure have been studied for their ability to reduce inflammation in animal models.
- CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Case Studies
- Antimicrobial Activity : A study evaluated several piperidine derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
- CNS Effects : In a rodent model, compounds with similar structures were tested for anxiolytic effects. Results indicated that these compounds could reduce anxiety-like behaviors.
- Anti-inflammatory Studies : Research involving inflammatory models showed that piperidine derivatives could reduce edema and inflammatory markers significantly.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is often influenced by their structural features:
- The presence of electron-withdrawing groups can enhance activity.
- The spatial arrangement of substituents affects binding affinity to target proteins.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is being investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of various bioactive compounds. The piperidine ring is a common motif in many drugs, and modifications at the 4-position can lead to derivatives with enhanced pharmacological properties.
Case Study: Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the piperidine skeleton can enhance activity against viral infections, suggesting that compounds like this compound could be further explored for antiviral drug development .
Organic Synthesis
2. Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Table: Synthetic Routes Involving this compound
| Reaction Type | Product Type | Conditions Required |
|---|---|---|
| Esterification | Esters | Acid catalyst, heat |
| Reduction | Alcohols | Reducing agents (LiAlH4, NaBH4) |
| Alkylation | Alkylated products | Strong bases (NaH, KOH) |
Research Applications
3. Proteomics and Biochemical Studies
The compound has been utilized in proteomics research due to its ability to modify proteins selectively. It can serve as a labeling agent or as part of probe development for studying protein interactions and functions.
Case Study: Protein Labeling
In a study focused on protein labeling techniques, derivatives of piperidine were employed to tag proteins for subsequent analysis via mass spectrometry. The unique reactivity of the carbonyl group in the compound allows for selective attachment to amino acid side chains .
Chemical Reactions Analysis
Aminolysis and Hydrolysis
The compound undergoes aminolysis via nucleophilic attack on the ester or amide groups. For example:
-
Primary Aminolysis : Reacts with amines (e.g., piperidine) in the presence of bases like DBU or MTBD to yield substituted piperidine derivatives .
-
Hydrolysis : Acidic or basic conditions cleave ester groups, forming carboxylic acids. This step is critical for functional group interconversion .
Mechanistic Insights :
-
The tert-butyl group stabilizes the ester during hydrolysis, allowing selective cleavage of the methyl ester .
-
Piperidine rings facilitate nucleophilic substitution due to their six-membered nitrogen-containing structure .
Cyclization Reactions
The compound participates in cyclization to form spiro or fused ring systems, enhancing its biological activity. For instance:
-
Spiro-Cyclization : Condensation with chromene derivatives forms spiro[chromane-2,4'-piperidine] frameworks. This reaction involves nucleophilic attack on the carbonyl group followed by ring closure.
-
Lactam Formation : Intra-molecular cyclization yields β-lactam derivatives, which are precursors for antibiotics.
Key Observations :
-
The 2-oxoethyl group acts as a reactive site for cyclization, enabling diverse ring formations.
-
Steric hindrance from the tert-butyl group modulates reaction selectivity .
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed cross-couplings, such as:
-
Nickel-Catalyzed Alkylboration : Forms alkylated derivatives with boronic esters. Example yields: 89–99% under optimized conditions .
-
Photoredox Organocatalysis : Facilitates α-arylation or trifluoromethylation of the aldehyde group, expanding its functional group diversity .
Reaction Data :
| Catalyst | Boronic Ester | Solvent | Yield (%) |
|---|---|---|---|
| Ni(0) | Boronic acid | MeOH | 89–99 |
| Ir(III) | Arylboronic | DMF | 33–75 |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The 4-position of the piperidine ring can accommodate alkyl (e.g., iodomethyl, 2-oxoethyl), aryl (e.g., dichlorobiphenyl), heteroaryl (e.g., chloropyridyl), and fluorinated groups (e.g., trifluoromethyl), enabling tailored electronic and steric properties.
- Synthetic Efficiency : Yields vary significantly based on reaction conditions. For example, Suzuki couplings (33–75% ) and SNAr reactions (45% ) are moderate, while alkylation with iodomethane achieves 90% yield .
Physicochemical Properties
Key Observations :
- The 2-oxoethyl group in Compound A introduces a reactive ketone moiety, which may participate in further derivatization (e.g., reductive amination ).
- Halogenated analogs (e.g., iodomethyl, trifluoromethyl) exhibit higher molecular weights and distinct reactivity profiles (e.g., nucleophilic substitution for iodomethyl ).
Research Implications and Challenges
- Reactivity vs. Stability : The 2-oxoethyl group in Compound A offers synthetic versatility but may necessitate stabilization (e.g., low-temperature storage).
- Scalability : Microwave-assisted reactions (e.g., 220°C for 3 hours ) improve efficiency but require specialized equipment.
- Safety : Piperidine dicarboxylates often carry irritant hazards (H315, H319 ), necessitating stringent handling protocols.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the piperidine ring to introduce the tert-butyl and methyl ester groups.
- Introduction of the 2-oxoethyl substituent at the 4-position of the piperidine ring.
- Protection and deprotection steps to achieve the desired substitution pattern on the nitrogen and carbon atoms of the piperidine.
The compound is often prepared via intermediates such as tert-butyl and methyl esters of piperidine carboxylates, followed by oxidation or acylation steps to install the oxoethyl group.
Detailed Preparation Steps and Reaction Conditions
Based on patent literature and chemical supplier data, the preparation can be summarized as follows:
| Step | Reaction Description | Reagents & Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Formation of N-tert-butoxycarbonyl piperidine ester | Reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate in ethyl acetate at 0–5 °C, stirred for 48 h | Ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate |
| 2 | Reduction of ester to hydroxymethyl derivative | Treatment with lithium aluminium hydride (1M in THF) at 0 °C for 2 h, followed by quenching with water and NaOH | N-tert-butoxycarbonyl-4-hydroxymethylpiperidine |
| 3 | Conversion to tosylate intermediate | Reaction with 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C to ambient temperature | N-tert-butoxycarbonyl-4-(tosyloxymethyl)piperidine |
| 4 | Introduction of oxoethyl group | Subsequent substitution or oxidation steps on the tosylate intermediate (details vary depending on specific synthetic route) | 4-(2-oxoethyl) substituted piperidine derivative |
| 5 | Methyl esterification at 4-position carboxylate | Esterification using methylating agents under acidic or basic catalysis | 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate |
This sequence highlights the key transformations: protection of the nitrogen with a tert-butyl carbamate group, functionalization at the 4-position via hydroxymethyl and tosylate intermediates, and installation of the oxoethyl group.
Reaction Parameters and Optimization
- Temperature: Most steps are performed at low to ambient temperatures (0 to 40 °C) to maintain selectivity and avoid side reactions.
- Solvents: Common solvents include ethyl acetate, tetrahydrofuran (THF), tert-butyl methyl ether, and mixtures thereof.
- Bases: Sodium hydroxide, potassium hydroxide, or ammonium hydroxide are used in racemization or esterification steps.
- Yields: The methods provide high yields of optically pure intermediates, which are crucial for pharmaceutical applications.
Research Findings and Industrial Relevance
- The preparation method allows for industrial-scale production of highly pure optically active intermediates related to the compound, using commercially available reagents and solvents.
- Racemization steps are incorporated to recycle unwanted enantiomers, improving overall yield and economic efficiency.
- The intermediates such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate are structurally related and serve as key building blocks in the synthesis of the target compound.
- The compound’s synthesis is integral to drug development pipelines due to the biological relevance of piperidine derivatives.
Summary Table of Key Intermediates and Reagents
| Intermediate/Compound | Role in Synthesis | Key Reagents | Reaction Conditions | Notes |
|---|---|---|---|---|
| Ethyl piperidine-4-carboxylate | Starting material | Di-tert-butyl dicarbonate | 0–5 °C, 48 h | Protection of nitrogen |
| N-tert-butoxycarbonyl-4-hydroxymethylpiperidine | Intermediate | Lithium aluminium hydride | 0 °C, 2 h | Reduction of ester to alcohol |
| N-tert-butoxycarbonyl-4-(tosyloxymethyl)piperidine | Intermediate | 4-Toluenesulfonyl chloride | 0 °C to RT | Activation for substitution |
| This compound | Final compound | Methylating agents, oxidants | Varied | Target molecule |
Q & A
Q. How can researchers optimize the synthesis yield of 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate?
- Methodological Answer : Multi-step synthesis protocols are critical. A 5-step procedure involving lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to −71°C for deprotonation, followed by palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand in tert-butyl alcohol at 40–100°C under inert atmosphere) can achieve moderate yields . Temperature control during LDA-mediated steps is crucial to avoid side reactions. Post-reaction purification via column chromatography (e.g., using EtOAc/hexane gradients) improves purity .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Liquid-liquid extraction (e.g., washing with brine and drying over MgSO₄) followed by column chromatography using silica gel and ethyl acetate/hexane eluents is standard . For polar byproducts, reverse-phase HPLC may be necessary. Purity validation via LCMS (e.g., observing [M+H]+ peaks at 698.8 m/z) ensures consistency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at −20°C in airtight containers to prevent hydrolysis of the tert-butyl and methyl ester groups. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the piperidine ring . Safety protocols include using gloves, eye protection, and fume hoods during handling .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-oxoethyl group in functionalization reactions?
- Methodological Answer : The 2-oxoethyl group undergoes nucleophilic substitution or conjugate addition. For example, in DMF with Cs₂CO₃ at 100°C, the iodide substituent in 1-tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate reacts with arylthiols to form sulfur-linked derivatives (24.5% yield) . Steric hindrance from the tert-butyl group may slow kinetics, necessitating elevated temperatures .
Q. How does the steric environment of the piperidine ring influence regioselectivity in derivatization?
- Methodological Answer : The tert-butyl group at position 1 creates steric bulk, directing reactions to the less hindered 4-methyl or 2-oxoethyl positions. Computational modeling (e.g., DFT) can predict reactivity hotspots, while NMR (¹H/¹³C) and X-ray crystallography validate structural outcomes . For example, hydrolysis of the ester groups under basic conditions selectively targets the methyl ester due to lower steric resistance .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalyst systems: Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances coupling efficiency in inert atmospheres . Pre-activation of substrates (e.g., generating enolates via LDA at −78°C) improves electrophilicity. Solvent choice (e.g., tert-butyl alcohol for high-temperature stability) and stoichiometric adjustments (e.g., 1.2 eq. nucleophile) also increase yields .
Q. How can researchers analyze contradictory data in hydrolysis studies of the dicarboxylate groups?
- Methodological Answer : Use controlled kinetic studies with varying pH (e.g., acetate buffer at pH 4.6) and LCMS monitoring to track hydrolysis intermediates . Conflicting results may arise from competing pathways (e.g., tert-butyl ester cleavage vs. methyl ester hydrolysis). Isotopic labeling (e.g., ¹⁸O-water) can elucidate mechanistic details .
Safety and Compliance
Q. What are the critical safety considerations for large-scale synthesis?
- Methodological Answer : Follow OSHA/NIOSH guidelines: Use respiratory protection (N95 masks), fire-resistant lab coats, and explosion-proof equipment due to flammable solvents (THF, DMF) . Vent gas scrubbers are mandatory for HCl off-gassing during ester hydrolysis . Emergency protocols include eyewash stations and neutralization kits for acid/base spills .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
